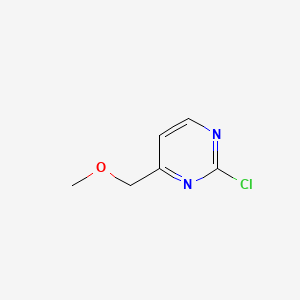

2-Chloro-4-(methoxymethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(methoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOWHMGUHBHEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693772 | |

| Record name | 2-Chloro-4-(methoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-30-9 | |

| Record name | Pyrimidine, 2-chloro-4-(methoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(methoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(methoxymethyl)pyrimidine: A Core Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 2-Chloro-4-(methoxymethyl)pyrimidine (CAS No. 1289387-30-9), a key heterocyclic intermediate in medicinal chemistry. While specific public data on this compound is limited, this document leverages established principles of pyrimidine chemistry and data from analogous structures to offer expert insights into its physicochemical properties, synthesis, reactivity, and applications. The narrative emphasizes the causality behind its synthetic utility, focusing on the strategic importance of its reactive sites for the development of complex, biologically active molecules. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and synthetic chemistry, providing both theoretical understanding and practical, field-proven protocols.

Introduction: The Strategic Value of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural core of countless therapeutic agents and biologically active molecules, including several approved kinase inhibitors. Its prevalence is due to its unique electronic properties and its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile.

2-Chloro-4-(methoxymethyl)pyrimidine is a rationally designed building block that offers two distinct points for chemical modification: a reactive chlorine atom at the C2 position, susceptible to nucleophilic aromatic substitution (SNAr), and a methoxymethyl group at the C4 position, which can influence solubility and steric interactions. A patent for its preparation notes its wide application in medicinal chemistry for constructing bioactive compounds with a pyrimidine skeleton.[1] This guide will dissect the fundamental properties and reactivity that make this reagent a valuable tool in the synthesis of novel chemical entities.

Physicochemical and Structural Properties

While extensive experimental data for 2-Chloro-4-(methoxymethyl)pyrimidine is not widely published, key identifying information has been established. The lack of detailed literature itself suggests that this is a relatively specialized or novel reagent, making a predictive understanding of its properties crucial for its successful application.[2]

Table 1: Core Properties of 2-Chloro-4-(methoxymethyl)pyrimidine

| Property | Value | Source(s) |

| CAS Number | 1289387-30-9 | [1][3] |

| Molecular Formula | C₆H₇ClN₂O | [3] |

| Molecular Weight | 158.59 g/mol | [3] |

| Appearance | Colorless Liquid | - |

| Purity | ≥97.0% (Typical) | - |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Structural Analysis

The structure of 2-Chloro-4-(methoxymethyl)pyrimidine is foundational to its reactivity.

Caption: Chemical structure of 2-Chloro-4-(methoxymethyl)pyrimidine.

Synthesis Pathway

The synthesis of 2-Chloro-4-(methoxymethyl)pyrimidine is noted to be challenging, with limited published methods.[2] However, a patented method provides a plausible route.

A likely synthetic approach involves a multi-step process, potentially starting from a precursor like 2,4-dichloropyrimidine or a related uracil derivative. A key step described in the patent literature involves the reaction of an intermediate with zinc powder and trimethylchlorosilane in an organic solvent.[1]

Caption: Generalized synthetic workflow for 2-Chloro-4-(methoxymethyl)pyrimidine.

Chemical Reactivity: A Tale of Two Sites

The synthetic utility of 2-Chloro-4-(methoxymethyl)pyrimidine is dominated by the reactivity of the chlorine atom at the C2 position. This position is highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr) at C2

The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles. The two ring nitrogens act as powerful electron-withdrawing groups, stabilizing the negative charge in the Meisenheimer complex intermediate that forms during the substitution reaction.

Causality of Reactivity:

-

Ring Electronics: The nitrogen atoms at positions 1 and 3 withdraw electron density from the ring carbons, making C2, C4, and C6 electrophilic.

-

Leaving Group: The chloride ion is an excellent leaving group, facilitating the substitution reaction.

-

Regioselectivity: In 2,4-dichloropyrimidines, substitution generally occurs preferentially at the C4 position.[4][5] However, the presence of the methoxymethyl group at C4 in our target molecule alters the electronic and steric landscape. Nucleophilic attack is therefore directed almost exclusively to the C2 position. The C4 position is already substituted, and the methoxymethyl group is not a viable leaving group under typical SNAr conditions.

Common nucleophiles used in these reactions include:

-

Primary and secondary amines (R₂NH)

-

Alcohols/phenols (ROH)

-

Thiols (RSH)

Caption: General SNAr reactivity of 2-Chloro-4-(methoxymethyl)pyrimidine.

Application in Drug Discovery: Building Kinase Inhibitors

The pyrimidine core is a "privileged scaffold" frequently found in kinase inhibitors, where it often forms key hydrogen bond interactions with the hinge region of the enzyme's active site.[6] 2-Chloro-4-(methoxymethyl)pyrimidine is an ideal starting material for building libraries of potential kinase inhibitors. The C2 position can be functionalized with a variety of amine-containing fragments, which are common pharmacophoric elements for kinase binding.

Representative Experimental Protocol: Synthesis of a 2-Amino-4-(methoxymethyl)pyrimidine Derivative

This protocol describes a general, robust method for the SNAr reaction with an amine, a cornerstone transformation in many drug discovery campaigns.

Objective: To displace the C2-chloride with a primary amine (e.g., aniline).

Materials:

-

2-Chloro-4-(methoxymethyl)pyrimidine (1.0 eq.)

-

Aniline (1.1 eq.)

-

Diisopropylethylamine (DIPEA) (2.0 eq.)

-

N,N-Dimethylformamide (DMF) or 1,4-Dioxane (solvent)

-

Nitrogen or Argon supply

-

Standard reaction glassware, heating mantle, and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-(methoxymethyl)pyrimidine (1.0 eq.).

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

-

Solvent and Reagents: Add anhydrous DMF (or 1,4-Dioxane) to dissolve the starting material (concentration typically 0.1-0.5 M). Add aniline (1.1 eq.) followed by DIPEA (2.0 eq.) to the stirred solution.

-

Expert Insight: DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophilic amine.

-

-

Reaction: Heat the reaction mixture to 80-100 °C.

-

Expert Insight: The reaction is heated to overcome the activation energy of the SNAr reaction. The exact temperature and time will depend on the nucleophilicity of the amine.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x). c. Combine the organic layers and wash with brine to remove residual DMF and salts. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(phenylamino)-4-(methoxymethyl)pyrimidine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

-

Hazard Classification (Predicted):

-

Skin Irritant

-

Serious Eye Irritant

-

May cause respiratory irritation

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

-

-

Handling:

-

Handle in a well-ventilated chemical fume hood.

-

Avoid breathing vapors or dust.

-

Avoid contact with skin, eyes, and clothing.

-

-

Storage:

-

Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).

-

Keep refrigerated at 2-8°C for long-term stability.[3]

-

Conclusion

2-Chloro-4-(methoxymethyl)pyrimidine is a highly valuable, albeit under-documented, building block for synthetic and medicinal chemistry. Its reactivity is centered on the electrophilic C2 position, allowing for reliable and regioselective nucleophilic aromatic substitution. This characteristic makes it an excellent starting point for the synthesis of diverse libraries of pyrimidine-containing compounds, particularly for targeting enzyme families such as protein kinases. While the scarcity of public data necessitates a predictive approach to its handling and properties, the principles outlined in this guide provide a solid framework for its effective use in research and development. By understanding the electronic nature of the pyrimidine core and the role of its substituents, chemists can strategically employ this reagent to construct complex molecules with significant therapeutic potential.

References

- Vertex AI Search. (n.d.). Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-methoxypyrimidine 98%.

- ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine synthesis.

- Google Patents. (n.d.). CN115947692B - A method for preparing 2-chloro-4-(methoxymethyl)pyrimidine.

- BenchChem. (n.d.). An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride.

- QM Magic Class. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine.

- Google Patents. (n.d.). CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98%.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Pyrimidine, 2-chloro-.

- Google Patents. (n.d.). CN115947692A - A method for preparing 2-chloro-4-(methoxymethyl)pyrimidine.

- QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- RSC Publishing. (n.d.). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs.

- BLD Pharm. (n.d.). 1289387-30-9 | 2-Chloro-4-(methoxymethyl)pyrimidine.

- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- BenchChem. (n.d.). Application of 2-(Chloromethyl)pyrimidine Hydrochloride in Medicinal Chemistry: A Guide for Researchers.

Sources

- 1. CN115947692B - A method for preparing 2-chloro-4-(methoxymethyl)pyrimidine - Google Patents [patents.google.com]

- 2. CN115947692A - ä¸ç§å¶å¤2-æ°¯-4-(ç²æ°§åºç²åº)å§å¶çæ¹æ³ - Google Patents [patents.google.com]

- 3. 1289387-30-9|2-Chloro-4-(methoxymethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.nl [fishersci.nl]

- 9. fishersci.com [fishersci.com]

Synthesis of 2-Chloro-4-(methoxymethyl)pyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Chloro-4-(methoxymethyl)pyrimidine, a crucial heterocyclic building block in medicinal chemistry. The synthesis is presented as a multi-step process commencing from readily available starting materials. This document delves into the mechanistic underpinnings of each transformation, offering insights into the rationale behind procedural choices. Detailed, step-by-step experimental protocols are provided for the key transformations: the initial cyclocondensation to form the pyrimidine core, subsequent chlorination, and the final selective dechlorination. The guide also addresses the critical aspect of regioselectivity in substitutions on the pyrimidine ring. All quantitative data is summarized for clarity, and reaction workflows are visualized using diagrams. This document is intended to be a valuable resource for researchers in organic synthesis and drug discovery, providing a strong foundation for the preparation of this important intermediate.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] Its prevalence in drug discovery is attributed to its ability to engage in various biological interactions and its synthetic tractability. 2-Chloro-4-(methoxymethyl)pyrimidine, in particular, is a valuable intermediate, offering multiple reaction sites for further functionalization. The strategically placed chlorine atom is susceptible to nucleophilic substitution, while the methoxymethyl group can be modified or can influence the molecule's physicochemical properties. This versatility makes it an essential starting material for the synthesis of complex molecular architectures targeting a range of diseases.[2]

This guide will focus on a practical and scalable three-step synthesis of 2-Chloro-4-(methoxymethyl)pyrimidine, providing detailed experimental procedures and the scientific rationale behind them.

Overall Synthetic Strategy

The synthesis of 2-Chloro-4-(methoxymethyl)pyrimidine can be efficiently achieved through a three-step sequence starting from methyl 4-chloroacetoacetate and urea. The overall strategy is outlined below:

Caption: Overall synthetic workflow for 2-Chloro-4-(methoxymethyl)pyrimidine.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Synthesis of 6-(methoxymethyl)uracil

The initial step involves the formation of the pyrimidine ring through a cyclocondensation reaction, followed by the introduction of the methoxymethyl group.

Reaction:

-

Methyl 4-chloroacetoacetate reacts with urea in the presence of a Lewis acid to form 6-(chloromethyl)uracil.

-

The subsequent reaction with sodium methoxide yields 6-(methoxymethyl)uracil.

Mechanistic Considerations: The initial reaction is analogous to the Biginelli reaction, where a β-ketoester condenses with urea to form a dihydropyrimidinone, which then tautomerizes to the more stable uracil ring system.[3][4] The use of a Lewis acid catalyst facilitates the condensation by activating the carbonyl groups. The second part of this step is a nucleophilic substitution where the methoxide ion displaces the chloride on the methyl group.

Experimental Protocol: Synthesis of 6-(methoxymethyl)uracil

-

Part A: Synthesis of 6-(chloromethyl)uracil

-

To a stirred mixture of methyl 4-chloroacetoacetate (1.0 eq) and urea (1.2 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate, 0.1 eq).

-

Heat the reaction mixture to reflux (approximately 70-90°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system.

-

-

Part B: Synthesis of 6-(methoxymethyl)uracil

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (1.2 eq) to anhydrous methanol under an inert atmosphere.

-

Dissolve the 6-(chloromethyl)uracil (1.0 eq) from Part A in anhydrous methanol and add it dropwise to the sodium methoxide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the addition of water and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-(methoxymethyl)uracil.

-

| Reagent/Solvent | Molar Ratio (eq) | Purpose |

| Methyl 4-chloroacetoacetate | 1.0 | Starting material |

| Urea | 1.2 | Pyrimidine ring precursor |

| Boron trifluoride etherate | 0.1 | Lewis acid catalyst |

| Ethanol | - | Solvent |

| Sodium methoxide | 1.2 | Nucleophile for methoxylation |

| Methanol | - | Solvent |

Step 2: Synthesis of 2,4-dichloro-6-(methoxymethyl)pyrimidine

The second step involves the conversion of the uracil derivative to the corresponding dichloropyrimidine using a strong chlorinating agent.

Reaction: 6-(methoxymethyl)uracil is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms.

Mechanistic Considerations: The Vilsmeier-Haack reaction provides insight into the mechanism of this transformation.[5][6] The hydroxyl groups of the uracil tautomer are converted into better leaving groups by reaction with POCl₃. Subsequent nucleophilic attack by chloride ions leads to the formation of the dichloropyrimidine. The reaction is often facilitated by the addition of a tertiary amine, which can act as a catalyst and acid scavenger.[7]

Caption: Simplified mechanism of the chlorination of 6-(methoxymethyl)uracil.

Experimental Protocol: Synthesis of 2,4-dichloro-6-(methoxymethyl)pyrimidine

-

In a flask equipped with a reflux condenser and under an inert atmosphere, add 6-(methoxymethyl)uracil (1.0 eq) to phosphorus oxychloride (POCl₃, 5.0-10.0 eq), which acts as both reagent and solvent.

-

Slowly add N,N-diethylaniline (1.1 eq) to the mixture at 0°C.

-

Heat the reaction mixture to reflux (approximately 100-110°C) for 3-4 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully remove the excess POCl₃ by vacuum distillation.

-

Cautiously pour the residue onto crushed ice with vigorous stirring.

-

Neutralize the aqueous mixture with a solid base (e.g., sodium bicarbonate) until the pH is approximately 7.

-

Extract the product with dichloromethane, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio (eq) | Purpose |

| 6-(methoxymethyl)uracil | 1.0 | Starting material |

| Phosphorus oxychloride (POCl₃) | 5.0-10.0 | Chlorinating agent and solvent |

| N,N-diethylaniline | 1.1 | Catalyst and acid scavenger |

Step 3: Synthesis of 2-Chloro-4-(methoxymethyl)pyrimidine

The final step is a selective reductive dechlorination to yield the target molecule.

Reaction: 2,4-dichloro-6-(methoxymethyl)pyrimidine is selectively dechlorinated at the 4-position using zinc powder.

Mechanistic Considerations: The regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines generally favors reaction at the C4 position.[8] This is because the Meisenheimer intermediate formed upon nucleophilic attack at C4 is better stabilized by resonance involving the ring nitrogens compared to attack at C2.[9] In the case of reductive dechlorination with zinc, a similar principle applies where the initial interaction and subsequent reduction are favored at the more electrophilic C4 position. The reaction proceeds via a single electron transfer mechanism from the zinc metal to the chloropyrimidine.[10][11]

Experimental Protocol: Synthesis of 2-Chloro-4-(methoxymethyl)pyrimidine

-

To a vigorously stirred slurry of 2,4-dichloro-6-(methoxymethyl)pyrimidine (1.0 eq) in a mixture of ethanol and water, add zinc powder (2.0 eq) and a catalytic amount of iodine.

-

Heat the reaction mixture to reflux (approximately 70°C) for 4 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and filter to remove the excess zinc.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 2-Chloro-4-(methoxymethyl)pyrimidine.[12]

| Reagent/Solvent | Molar Ratio (eq) | Purpose |

| 2,4-dichloro-6-(methoxymethyl)pyrimidine | 1.0 | Starting material |

| Zinc powder | 2.0 | Reducing agent |

| Iodine | cat. | Activator for zinc |

| Ethanol/Water | - | Solvent system |

Characterization and Purity Analysis

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds.

-

Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route to 2-Chloro-4-(methoxymethyl)pyrimidine. By providing detailed experimental protocols and discussing the underlying chemical principles, this document serves as a practical resource for chemists in the pharmaceutical and fine chemical industries. The presented methodology is adaptable for both laboratory-scale synthesis and potential scale-up operations. The versatility of the final product as a chemical intermediate underscores the importance of robust and well-understood synthetic pathways for its preparation.

References

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from [Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). The Journal of Organic Chemistry. Retrieved from [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved from [Link]

-

Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). ResearchGate. Retrieved from [Link]

-

Reductive dechlorination – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. (n.d.). Google Patents.

-

Synthesis of b. 2,4-Dichloro-6-methyl-pyrimidine. (n.d.). PrepChem.com. Retrieved from [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. (n.d.). Google Patents.

-

Biginelli reaction. (n.d.). In Wikipedia. Retrieved from [Link]

- US5525724A - Process for the preparation of chloropyrimidines. (n.d.). Google Patents.

-

6-methyluracil. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Reductive dechlorination. (n.d.). In Wikipedia. Retrieved from [Link]

-

Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The investigations of the methods for the reduction of chloroyrimidines. (n.d.). Oregon State University. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 4. Biginelli Reaction [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Reductive dechlorination - Wikipedia [en.wikipedia.org]

- 12. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

2-Chloro-4-(methoxymethyl)pyrimidine CAS number

An In-depth Technical Guide to 2-Chloro-4-(methoxymethyl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(methoxymethyl)pyrimidine, a key heterocyclic building block for research and development in the pharmaceutical and life sciences sectors. The document elucidates the compound's physicochemical properties, presents a detailed synthesis pathway derived from patent literature, and explores its core reactivity profile with a focus on nucleophilic aromatic substitution (SNAr). Furthermore, it delves into the potential applications of this intermediate in medicinal chemistry, particularly in the design and synthesis of kinase inhibitors and other biologically active molecules. Detailed experimental protocols, safety information, and visual diagrams of key chemical processes are included to support researchers, scientists, and drug development professionals in leveraging this versatile compound.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds, including the nucleobases uracil, thymine, and cytosine.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal scaffold for interacting with diverse biological targets.[1] Consequently, pyrimidine derivatives have been successfully developed into therapeutics for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1]

A significant number of approved drugs and clinical candidates are kinase inhibitors, a class of therapeutics that often utilizes the pyrimidine core as a "hinge-binding" motif to anchor within the ATP-binding site of the target enzyme.[2][3] The strategic functionalization of the pyrimidine ring is therefore a critical aspect of modern drug design.

2-Chloro-4-(methoxymethyl)pyrimidine emerges as a valuable and versatile intermediate in this context. It offers two key points for chemical modification:

-

The C2-Chloride: The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide variety of amine, alcohol, or thiol-containing fragments.

-

The C4-Methoxymethyl Group: This side chain provides an additional vector for modifying solubility, metabolic stability, and potential interactions with the target protein.

This guide serves to consolidate the available technical knowledge on this specific reagent, providing a foundational resource for its effective application in synthesis and drug discovery programs.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a reagent's physical properties are paramount for its successful use in experimental chemistry. The key identifiers and properties for 2-Chloro-4-(methoxymethyl)pyrimidine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1289387-30-9 | [4][5] |

| Molecular Formula | C₆H₇ClN₂O | [4] |

| Molecular Weight | 158.59 g/mol | [4] |

| IUPAC Name | 2-chloro-4-(methoxymethyl)pyrimidine | N/A |

| SMILES | COCc1ccnc(n1)Cl | [4] |

| Appearance | Colorless liquid | N/A |

Synthesis Pathway

The preparation of 2-Chloro-4-(methoxymethyl)pyrimidine can be achieved through a multi-step synthetic sequence. A method has been detailed in the patent literature, providing a viable route for its production.[6] The overall workflow involves the formation of a dichlorinated intermediate followed by a reduction step.

Caption: High-level workflow for the synthesis of 2-Chloro-4-(methoxymethyl)pyrimidine.[6]

The process begins with an appropriate pyrimidine precursor which undergoes chlorination, followed by a selective reduction to yield the final product. The use of zinc powder and trimethylchlorosilane in the final step is crucial for the selective removal of one of the chlorine atoms.[6]

Core Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 2-Chloro-4-(methoxymethyl)pyrimidine is nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature significantly activates the carbon positions, particularly C2, C4, and C6, making them susceptible to attack by nucleophiles.

The chlorine atom at the C2 position is an excellent leaving group, making this site the most probable center for substitution. The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate, often called a Meisenheimer-like complex.

-

Leaving Group Expulsion: The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, resulting in the formation of the new C-Nucleophile bond.

This reactivity is a general feature of 2-halopyrimidines and related heterocycles, which are known to be significantly more reactive towards SNAr than their corresponding halobenzene analogues.[7][8]

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

The regioselectivity of this reaction is strongly governed by the electronic effects of the ring nitrogens. While substituents at the C4 position can influence reactivity, the inherent electrophilicity of the C2 position makes it the primary site for nucleophilic attack.[9]

Applications in Medicinal Chemistry and Drug Discovery

The synthetic utility of 2-Chloro-4-(methoxymethyl)pyrimidine makes it an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization.

Kinase Inhibitors

As previously mentioned, the pyrimidine scaffold is a validated core for numerous kinase inhibitors.[2][3] By reacting 2-Chloro-4-(methoxymethyl)pyrimidine with a diverse set of anilines, phenols, or other nitrogen-containing heterocycles, medicinal chemists can rapidly synthesize analogues of known inhibitors or explore novel chemical space. The resulting 2-substituted pyrimidines can be designed to target specific kinases implicated in diseases like cancer.[10] For example, many Epidermal Growth Factor Receptor (EGFR) inhibitors feature a 4-anilinopyrimidine core, a structure readily accessible from this starting material.[10]

General Bioactive Scaffolds

Beyond kinase inhibition, pyrimidine derivatives exhibit a broad range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1] The ability to easily introduce various functional groups at the 2-position allows for the exploration of these other therapeutic areas. The methoxymethyl group at the C4 position can be used to fine-tune physicochemical properties such as solubility and cell permeability, which are critical for developing successful drug candidates.

Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of 2-Chloro-4-(methoxymethyl)pyrimidine

This protocol is adapted from the general methodology described in patent CN115947692B.[6]

-

Step 1: Chlorination.

-

To a suitable reaction vessel, charge the starting pyrimidine intermediate (Intermediate 2 from the patent).

-

Add polyphosphoric acid and phosphorus pentachloride. The molar ratio of the starting material to PCl₅ to polyphosphoric acid is specified as 1:2-3:0.2-0.5.[6]

-

Heat the reaction mixture to facilitate the chlorination reaction, forming the dichlorinated intermediate (Intermediate 3).

-

Upon reaction completion (monitored by TLC or LC-MS), carefully quench the reaction mixture and isolate the crude dichlorinated product through extraction.

-

-

Step 2: Selective Reduction.

-

Dissolve the crude dichlorinated intermediate (Intermediate 3) in a suitable organic solvent (e.g., tetrahydrofuran).[6]

-

Add zinc powder, trimethylchlorosilane, and an appropriate acid to the solution.

-

Heat the mixture to reflux and monitor the reaction until the starting material is consumed.

-

Cool the reaction mixture, filter off the inorganic solids, and concentrate the filtrate.

-

Purify the resulting crude product by column chromatography or distillation to yield 2-Chloro-4-(methoxymethyl)pyrimidine as a colorless liquid.

-

Protocol: General Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general procedure for the reaction of 2-Chloro-4-(methoxymethyl)pyrimidine with a primary or secondary amine.

-

Reaction Setup.

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-4-(methoxymethyl)pyrimidine (1.0 eq).

-

Dissolve the starting material in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Add the desired amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 2.0 - 3.0 eq) to act as an acid scavenger.

-

-

Reaction and Work-up.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary depending on the reactivity of the amine.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification.

-

Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-amino-substituted pyrimidine derivative.

-

Safety and Handling

While a specific safety data sheet (SDS) for 2-Chloro-4-(methoxymethyl)pyrimidine is not widely available, data from structurally similar compounds like 2-chloro-4-methylpyrimidine and 2-chloro-5-(methoxymethyl)pyrimidine suggest the following precautions.[11]

-

Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[12]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from light and moisture.

Always consult the supplier-specific SDS before handling this chemical and follow good laboratory practices.

Conclusion

2-Chloro-4-(methoxymethyl)pyrimidine is a strategically functionalized heterocyclic intermediate with significant potential in synthetic and medicinal chemistry. Its highly reactive C2-chloro position allows for facile derivatization via nucleophilic aromatic substitution, making it an ideal building block for constructing libraries of compounds for drug discovery. The presence of the C4-methoxymethyl group offers an additional handle for modulating molecular properties. With established synthetic routes and a predictable reactivity profile, this compound is a valuable tool for researchers aiming to develop novel therapeutics, particularly in the field of kinase inhibition.

References

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available from: [Link]

- CN115947692B - A method for preparing 2-chloro-4-(methoxymethyl)pyrimidine - Google Patents.

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available from: [Link]

-

Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. PubMed. Available from: [Link]

-

The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience EPFL. Available from: [Link]

-

CAS NO. 1289387-30-9 | 2-Chloro-4-(methoxymethyl)pyrimidine | Catalog SY114300. Arctom Scientific. Available from: [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. Available from: [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.

-

NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. Available from: [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available from: [Link]

- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine. Google Patents.

-

SAFETY DATA SHEET. Fisher Scientific. Available from: [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Available from: [Link]

-

Product Search. BuyersGuideChem. Available from: [Link]

- CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.

-

Amination of 2-halopyridines. ResearchGate. Available from: [Link]

-

2-Chloro-4-methoxypyrimidine. PubChem. Available from: [Link]

- CN104326988B - A kind of synthetic method of 2,4-dichloro-5-methoxy pyrimidines. Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. arctomsci.com [arctomsci.com]

- 5. 1289387-30-9|2-Chloro-4-(methoxymethyl)pyrimidine|BLD Pharm [bldpharm.com]

- 6. CN115947692B - A method for preparing 2-chloro-4-(methoxymethyl)pyrimidine - Google Patents [patents.google.com]

- 7. zenodo.org [zenodo.org]

- 8. researchgate.net [researchgate.net]

- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 10. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aksci.com [aksci.com]

- 12. 2-クロロ-4-メトキシピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of 2-Chloro-4-(methoxymethyl)pyrimidine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2-Chloro-4-(methoxymethyl)pyrimidine (CAS No. 1289387-30-9), a key heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data. By elucidating the relationship between the molecular structure and its spectral characteristics, this guide aims to facilitate the identification, characterization, and utilization of this compound in complex synthetic pathways.

Introduction

2-Chloro-4-(methoxymethyl)pyrimidine is a substituted pyrimidine that serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The pyrimidine core is a fundamental scaffold in numerous pharmaceuticals, and the strategic placement of a reactive chlorine atom at the 2-position and a methoxymethyl group at the 4-position allows for diverse chemical modifications. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps and the final target molecules. This guide provides a detailed examination of its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following sections detail the ¹H and ¹³C NMR spectroscopic data for 2-Chloro-4-(methoxymethyl)pyrimidine.

¹H NMR Spectroscopy: An Experimental Analysis

The proton NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments.

Experimental Data:

A Chinese patent for the preparation of 2-chloro-4-(methoxymethyl)pyrimidine provides the following experimental ¹H NMR data[1]:

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.60-8.59 | Doublet | 5.6 | 1H | H-6 |

| 7.43-7.41 | Doublet | 6.0 | 1H | H-5 |

| 4.51 | Singlet | - | 2H | -CH₂- |

| 3.47 | Singlet | - | 3H | -OCH₃ |

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of 2-Chloro-4-(methoxymethyl)pyrimidine is consistent with its molecular structure.

-

Aromatic Protons (H-6 and H-5): The two doublets in the aromatic region at δ 8.60-8.59 and 7.43-7.41 correspond to the two protons on the pyrimidine ring. The downfield shift of the H-6 proton is attributed to the deshielding effect of the adjacent nitrogen atom. The coupling between these two protons results in the observed doublet multiplicity.

-

Methylene Protons (-CH₂-): The singlet at δ 4.51 is assigned to the two protons of the methylene group. The absence of coupling indicates that there are no adjacent protons.

-

Methoxymethyl Protons (-OCH₃): The singlet at δ 3.47 corresponds to the three protons of the methoxy group.

Experimental Protocol for ¹H NMR Spectroscopy:

A general protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-(methoxymethyl)pyrimidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy: A Predicted Analysis

Predicted ¹³C NMR Data:

The predicted chemical shifts are based on the analysis of structurally similar pyrimidine derivatives and established substituent effects.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~170 | C-4 |

| ~162 | C-2 |

| ~158 | C-6 |

| ~118 | C-5 |

| ~75 | -CH₂- |

| ~59 | -OCH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6): The four carbons of the pyrimidine ring are expected to appear in the aromatic region. The carbons directly attached to the electronegative nitrogen and chlorine atoms (C-2 and C-4) are predicted to be the most downfield.

-

Aliphatic Carbons (-CH₂- and -OCH₃): The methylene carbon and the methoxy carbon are expected to appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A slightly more concentrated sample (15-30 mg) is typically used for ¹³C NMR compared to ¹H NMR, dissolved in a deuterated solvent in a 5 mm NMR tube.

-

Instrument Setup: The experiment is performed on a high-field NMR spectrometer.

-

Data Acquisition: A standard ¹³C NMR pulse sequence with proton decoupling is used to simplify the spectrum by removing C-H coupling. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the FID is processed through Fourier transformation, phasing, baseline correction, and referencing.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data:

Based on the molecular formula C₆H₇ClN₂O, the predicted mass spectrometry data is as follows:

| Adduct | Predicted m/z |

| [M+H]⁺ | 159.03 |

| [M+Na]⁺ | 181.01 |

Interpretation of Fragmentation Patterns:

The fragmentation of 2-Chloro-4-(methoxymethyl)pyrimidine under electron ionization (EI) is expected to proceed through several characteristic pathways. The presence of the chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

A plausible fragmentation pathway is illustrated in the following diagram:

Sources

A Technical Guide to the ¹H NMR Spectrum of 2-Chloro-4-(methoxymethyl)pyrimidine

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-4-(methoxymethyl)pyrimidine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this important heterocyclic compound. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and a thorough understanding of its spectroscopic properties is paramount for unambiguous structural elucidation and quality control.[1]

Introduction: The Significance of Substituted Pyrimidines

Substituted pyrimidines are a class of heterocyclic compounds of immense interest in the pharmaceutical and agrochemical industries. Their versatile chemical nature, stemming from the strategic placement of various functional groups on the pyrimidine ring, allows for the synthesis of a diverse array of biologically active molecules.[1] 2-Chloro-4-(methoxymethyl)pyrimidine serves as a key building block in the synthesis of more complex molecular architectures. Accurate and efficient characterization of such intermediates is critical, and ¹H NMR spectroscopy stands as a primary analytical tool for this purpose. This guide will provide a detailed exposition of the ¹H NMR spectrum of 2-Chloro-4-(methoxymethyl)pyrimidine, offering insights into the electronic environment of its protons.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Chloro-4-(methoxymethyl)pyrimidine is predicted to exhibit distinct signals corresponding to the three unique proton environments in the molecule: the pyrimidine ring protons, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxy group. The chemical shifts of these protons are influenced by the electronegativity of neighboring atoms and the aromatic character of the pyrimidine ring.

The pyrimidine ring itself gives rise to a characteristic set of signals. In unsubstituted pyrimidine, the protons at positions 2, 4, 5, and 6 have distinct chemical shifts.[2] For 2-Chloro-4-(methoxymethyl)pyrimidine, we are primarily concerned with the protons at the 5 and 6 positions. The electron-withdrawing nature of the nitrogen atoms and the chlorine atom will deshield these protons, causing them to resonate at a lower field (higher ppm).

The methoxymethyl substituent introduces two additional sets of signals. The methylene protons (-CH₂-) are adjacent to both an oxygen atom and the pyrimidine ring, which will also deshield them. The methyl protons (-CH₃) of the methoxy group are further from the ring and are only directly attached to an oxygen atom, thus they are expected to appear at a higher field (lower ppm) compared to the other protons in the molecule.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A robust and reproducible experimental protocol is essential for obtaining a high-quality ¹H NMR spectrum. The following section outlines a detailed, step-by-step methodology for the preparation and analysis of a sample of 2-Chloro-4-(methoxymethyl)pyrimidine.

Sample Preparation

Proper sample preparation is crucial to avoid artifacts and ensure spectral quality.[3][4][5][6][7]

-

Analyte Preparation : Ensure the 2-Chloro-4-(methoxymethyl)pyrimidine sample is pure and free of any residual solvents from its synthesis.

-

Solvent Selection : Choose a suitable deuterated solvent that will dissolve the sample and has a residual proton signal that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

-

Concentration : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[4][6] The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable amount of time.[3]

-

Sample Filtration : To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the sample solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

-

Internal Standard : For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added. However, for routine spectra, referencing to the residual solvent peak is often sufficient.[4]

NMR Instrument Parameters

The following are general parameters for acquiring a standard ¹H NMR spectrum. These may need to be optimized depending on the specific instrument.

-

Spectrometer Frequency : 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans : 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Temperature : Standard room temperature (e.g., 298 K).

Experimental Workflow Diagram

¹H NMR Spectrum: Interpretation and Analysis

The following is a detailed analysis of the predicted ¹H NMR spectrum of 2-Chloro-4-(methoxymethyl)pyrimidine.

Predicted ¹H NMR Data

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 1 | 8.6 - 8.8 | Doublet (d) | 1H | H-6 |

| 2 | 7.3 - 7.5 | Doublet (d) | 1H | H-5 |

| 3 | 4.6 - 4.8 | Singlet (s) | 2H | -CH₂- |

| 4 | 3.4 - 3.6 | Singlet (s) | 3H | -OCH₃ |

Molecular Structure with Proton Assignments

Detailed Signal Analysis

-

H-6 (δ 8.6 - 8.8 ppm, 1H, doublet) : This proton is located at the 6-position of the pyrimidine ring. It is adjacent to a nitrogen atom and is deshielded by the aromatic ring current and the electron-withdrawing nature of the nitrogen atoms. It is expected to appear as a doublet due to coupling with the proton at the 5-position (H-5). The coupling constant (J-value) for this interaction in pyrimidine systems is typically in the range of 4-6 Hz.[2]

-

H-5 (δ 7.3 - 7.5 ppm, 1H, doublet) : The proton at the 5-position is coupled to H-6, hence it also appears as a doublet with the same coupling constant. It is generally found at a higher field (lower ppm) compared to H-6.

-

-CH₂- (δ 4.6 - 4.8 ppm, 2H, singlet) : These are the methylene protons of the methoxymethyl group. They are adjacent to an oxygen atom and the pyrimidine ring, both of which are electron-withdrawing. This results in a significant downfield shift. As there are no adjacent protons, this signal is expected to be a singlet.

-

-OCH₃ (δ 3.4 - 3.6 ppm, 3H, singlet) : These are the methyl protons of the methoxy group. Being further from the pyrimidine ring, they are less deshielded than the methylene protons. They are adjacent to an oxygen atom, which causes a downfield shift compared to an un-substituted alkane, but they will be the most upfield signal in the spectrum. This signal will appear as a singlet as there are no neighboring protons.

Conclusion

The ¹H NMR spectrum of 2-Chloro-4-(methoxymethyl)pyrimidine provides a clear and unambiguous fingerprint of its molecular structure. By understanding the principles of chemical shift and spin-spin coupling, each signal in the spectrum can be confidently assigned to the corresponding protons in the molecule. This technical guide provides researchers and scientists with the necessary theoretical background, a detailed experimental protocol, and a thorough interpretation of the ¹H NMR spectrum, facilitating the efficient and accurate characterization of this important synthetic intermediate. The predicted spectral data serves as a valuable reference for those working with this compound, ensuring the integrity of their research and development endeavors.

References

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility, Department of Chemistry. Retrieved from [Link]

-

Tolbert, M., et al. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Long-range Spin–Spin Coupling in Pyrimidine Nucleosides. Canadian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

Shkurko, O. P., & Mamaev, V. P. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from [Link]

-

MDPI. (2020). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Molecules. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular orbital calculations of the long‐range proton‐proton coupling constants in purine and pyrimidine nucleosides. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-4-(methoxymethyl)pyrimidine (C6H7ClN2O). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-methoxypyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

-

Expert Insights. (n.d.). Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent shift on NMR chemical shifts for pyrimidine hydrogen atoms. Retrieved from [Link]

-

ACS Publications. (n.d.). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine. Retrieved from [Link]

-

CSIRO Publishing. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-4-(methoxymethyl)pyrimidine: Synthesis, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. Among the vast array of pyrimidine-based building blocks, 2-Chloro-4-(methoxymethyl)pyrimidine (CAS No. 1289387-30-9) presents itself as a versatile intermediate for the synthesis of complex molecular architectures. This guide, intended for researchers and professionals in drug discovery and chemical synthesis, provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this important heterocyclic compound. By elucidating its chemical behavior and potential applications, we aim to empower scientists to leverage this reagent in the development of novel chemical entities.

Chemical Identity and Physicochemical Properties

2-Chloro-4-(methoxymethyl)pyrimidine is a substituted pyrimidine with a chlorine atom at the 2-position and a methoxymethyl group at the 4-position. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of 2-Chloro-4-(methoxymethyl)pyrimidine

| Property | Value | Source |

| CAS Number | 1289387-30-9 | [1][2] |

| Molecular Formula | C₆H₇ClN₂O | [2] |

| Molecular Weight | 158.59 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 261°C (Predicted) | [3] |

| Density | 1.248 g/cm³ (Predicted) | [3] |

| Flash Point | 112°C (Predicted) | [3] |

| pKa | -1.77 ± 0.20 (Predicted) | [3] |

| InChI | InChI=1S/C6H7ClN2O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3 | [3] |

| SMILES | COCC1=NC(=NC=C1)Cl | [4] |

Synthesis of 2-Chloro-4-(methoxymethyl)pyrimidine

The synthesis of 2-chloro-4-(methoxymethyl)pyrimidine can be achieved through a multi-step process. A general methodology, as described in the patent literature, involves the construction of the substituted pyrimidine ring followed by chlorination.

A plausible synthetic route, based on related pyrimidine syntheses, is outlined below. This process highlights the key transformations required to obtain the target molecule.

Figure 1: General synthetic workflow for 2-Chloro-4-(methoxymethyl)pyrimidine.

Detailed Synthetic Protocol (Illustrative)

While specific, detailed experimental protocols for the synthesis of 2-Chloro-4-(methoxymethyl)pyrimidine are not extensively published in peer-reviewed journals, a general procedure can be inferred from patent literature (e.g., CN103554036B, which describes the preparation of 2-chloro-4-substituted pyrimidines).[5] The synthesis generally involves:

-

Pyrimidine Ring Construction: Condensation of a suitable three-carbon precursor with a source of amidine to form the pyrimidine core.

-

Introduction of the Methoxymethyl Group: This can be achieved by using a starting material already containing the methoxymethyl moiety or by subsequent functionalization of the pyrimidine ring.

-

Chlorination: The final step typically involves the conversion of a hydroxyl or other leaving group at the 2-position to a chlorine atom, often using a chlorinating agent such as phosphorus oxychloride (POCl₃).

It is crucial for researchers to perform their own optimization of reaction conditions, including stoichiometry, temperature, and reaction time, to achieve the desired yield and purity.

Spectroscopic Characterization

The structural elucidation of 2-Chloro-4-(methoxymethyl)pyrimidine relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: A Chinese patent provides a key piece of data for the proton NMR spectrum.[6]

-

¹H NMR (400 MHz, CDCl₃): δ 8.60 (s, 1H). This signal corresponds to the proton at the 5-position of the pyrimidine ring. The protons of the methoxymethyl group would be expected to appear further upfield.

-

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom. PubChemLite provides predicted collision cross-section values for various adducts, which can aid in mass spectrometric identification.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, as well as C-N and C=C stretching frequencies associated with the pyrimidine ring. The C-Cl stretching vibration would also be present in the fingerprint region.

Chemical Reactivity and Synthetic Applications

The reactivity of 2-Chloro-4-(methoxymethyl)pyrimidine is primarily governed by the electrophilic nature of the pyrimidine ring, which is enhanced by the presence of the electron-withdrawing chlorine atom at the 2-position. This makes the compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is a good leaving group and can be readily displaced by a variety of nucleophiles. This reaction is a cornerstone of pyrimidine chemistry and allows for the introduction of diverse functional groups at this position.[7][8]

Figure 2: General scheme for the nucleophilic aromatic substitution of 2-Chloro-4-(methoxymethyl)pyrimidine.

Common nucleophiles that can be employed in SNAr reactions with 2-chloropyrimidines include:

-

Amines (primary and secondary)

-

Alcohols and phenols

-

Thiols

The reactivity of the 2-chloro position in pyrimidines is generally high, often allowing these reactions to proceed under relatively mild conditions.[7]

Applications in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors.[9][10][11] 2-Chloro-4-(methoxymethyl)pyrimidine serves as a valuable building block for the synthesis of such compounds. The ability to introduce various substituents at the 2-position via SNAr reactions allows for the systematic exploration of the structure-activity relationship (SAR) of potential drug candidates.

While specific examples detailing the use of 2-Chloro-4-(methoxymethyl)pyrimidine in the synthesis of named, late-stage clinical candidates or approved drugs are not prevalent in the public literature, its utility as a versatile intermediate in early-stage drug discovery is evident from its inclusion in chemical supplier catalogs catering to the pharmaceutical industry.[7][12][13]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-4-(methoxymethyl)pyrimidine. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from structurally related chloropyrimidines can provide guidance.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors or mists.[1]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the material safety data sheet provided by the supplier before handling this compound.

Conclusion

2-Chloro-4-(methoxymethyl)pyrimidine is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its key feature is the reactive chlorine atom at the 2-position of the pyrimidine ring, which readily undergoes nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. While detailed characterization and application data in the peer-reviewed literature is still emerging, its availability from chemical suppliers and its mention in the patent literature underscore its potential as a key intermediate in the synthesis of novel, biologically active molecules. As the demand for new therapeutics continues to grow, the importance of such versatile building blocks in drug discovery and development is undeniable.

References

- Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. Google Cloud.

-

2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025). Bentham Science. [Link]

- CN115947692B - A method for preparing 2-chloro-4-(methoxymethyl)pyrimidine.

-

N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. National Institutes of Health. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed Central. [Link]

-

A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF. ResearchGate. [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PubMed Central. [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

-

Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evaluation. (2018). PubMed. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

-

2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. MDPI. [Link]

-

2-Chloro-4-methoxypyrimidine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

- CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.

- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.

- A kind of preparation method of 2- chloro-pyrimidine derivatives.

- US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.

-

1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (2025). Wiley Online Library. [Link]

-

13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). HMDB. [Link]

- US3341541A - Processes and intermediates for pyrimidine derivatives.

-

Pyrimidine, 2-chloro-. NIST WebBook. [Link]

-

2-chloro-4-(methoxymethyl)pyrimidine (C6H7ClN2O). PubChemLite. [Link]

-

2-Chloro-4-methoxypyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 2-chloro-4-(methoxymethyl)pyrimidine (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 7. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrimidine-based pyrazoles as cyclin-dependent kinase 2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ias.ac.in [ias.ac.in]

- 13. 1289387-30-9 | 2-Chloro-4-(methoxymethyl)pyrimidine | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

Reactivity of 2-Chloro-4-(methoxymethyl)pyrimidine

An In-depth Technical Guide to the

Executive Summary

2-Chloro-4-(methoxymethyl)pyrimidine is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its strategic placement of a reactive chlorine atom at the C2 position, influenced by the electronic character of the pyrimidine ring and the C4-methoxymethyl substituent, offers a versatile platform for molecular elaboration. This guide provides a comprehensive analysis of its core reactivity, focusing on the principal transformations that are crucial for the synthesis of complex, biologically active molecules. We will delve into the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), offering not just procedural details but also the strategic rationale behind the choice of reagents and conditions. This document is designed to empower researchers to leverage the full synthetic potential of this valuable intermediate.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural compounds, including the nucleobases uracil, thymine, and cytosine, and a vast array of clinically approved drugs.[1] Its prevalence stems from its ability to engage in various biological interactions, such as hydrogen bonding and π-stacking, and its synthetic tractability. Functionalized pyrimidines are integral to drugs targeting a wide spectrum of diseases, including oncology, infectious diseases, and metabolic disorders.[2]

2-Chloro-4-(methoxymethyl)pyrimidine emerges as a particularly useful intermediate. The chlorine atom at the C2 position serves as an excellent leaving group, enabling a variety of substitution and coupling reactions. The methoxymethyl group at the C4 position subtly modulates the electronic properties of the ring and provides an additional point for potential metabolic interaction or modification. Understanding the reactivity of this specific building block is therefore essential for the rational design and synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A summary of the key physical and chemical properties of 2-Chloro-4-(methoxymethyl)pyrimidine is provided below.

| Property | Value |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| CAS Number | 1289387-30-9 |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported; varies with purity |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane) |

Note: Spectroscopic data can vary based on solvent and instrumentation. Data should be confirmed empirically.

Synthesis of 2-Chloro-4-(methoxymethyl)pyrimidine